molecular formula C18H27N3O2 B10960246 N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

Cat. No.: B10960246
M. Wt: 317.4 g/mol
InChI Key: GWZNZPMLUCYKQH-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a hydroxybenzylidene moiety, and a cyclohexanecarbohydrazide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide typically involves a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of sensors and materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diethylamino and hydroxybenzylidene groups can facilitate binding to these targets, while the cyclohexanecarbohydrazide backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide
  • N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-pyrazinecarbohydrazide
  • N’-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide

Uniqueness

N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclohexanecarbohydrazide backbone differentiates it from other similar compounds, potentially offering distinct advantages in terms of stability and interaction with molecular targets.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h10-14,22H,3-9H2,1-2H3,(H,20,23)/b19-13+

InChI Key

GWZNZPMLUCYKQH-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2CCCCC2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.